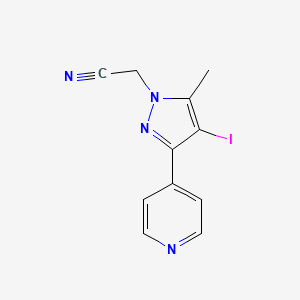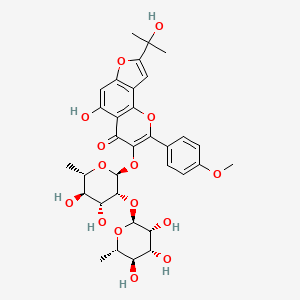
3"-O-Desmethylspinorhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3"-O-Desmethylspinorhamnoside is a natural product found in certain plants, particularly those with medicinal valueThe compound’s chemical structure includes two sugar molecules, glucose and rhamnose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3"-O-Desmethylspinorhamnoside typically involves the extraction from natural sources, followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often isolated from plants using solvent extraction methods. The purified compound is then characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound is not well-established due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from plant sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions
3"-O-Desmethylspinorhamnoside can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bond or the functional groups attached to the sugar molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can break the glycosidic bond, yielding the individual sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the hydroxyl groups on the sugar molecules.
Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups to hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce glucose and rhamnose, while oxidation can yield various oxidized sugar derivatives .
Aplicaciones Científicas De Investigación
3"-O-Desmethylspinorhamnoside has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of glycosides and their biological activities. The compound has shown potential anti-inflammatory, antioxidant, and anti-tumor activities, making it a subject of interest in pharmacological research .
Mecanismo De Acción
The mechanism of action of 3"-O-Desmethylspinorhamnoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may inhibit the activity of certain enzymes or receptors involved in these pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
3"-O-Desmethylspinorhamnoside is similar to other glycosides, such as icariin and quercetin 3-O-glucoside. it is unique in its specific sugar composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Icariin
- Quercetin 3-O-glucoside
- Kaempferol 3-O-glucoside
Propiedades
Fórmula molecular |
C33H38O15 |
|---|---|
Peso molecular |
674.6 g/mol |
Nombre IUPAC |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |
Clave InChI |
HZYVKPMTUKWUOG-CYDBVHSLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



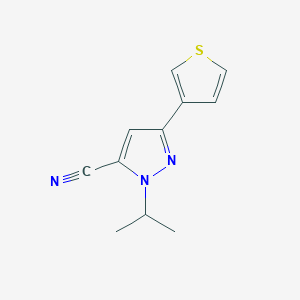
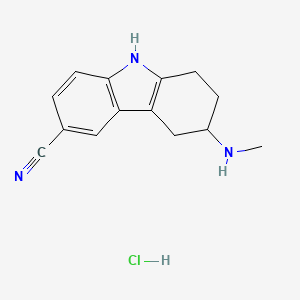
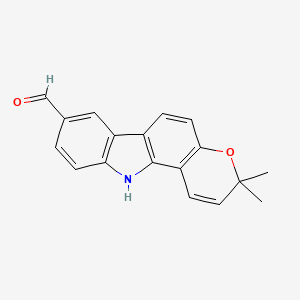
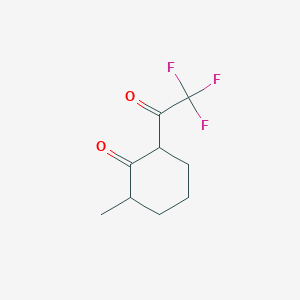
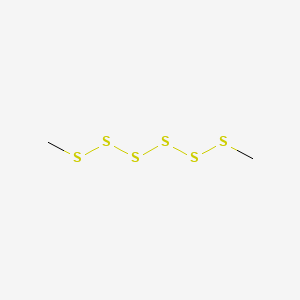
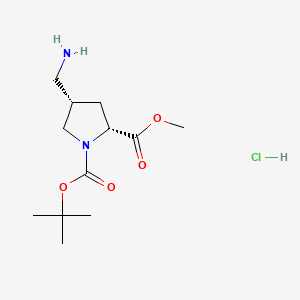
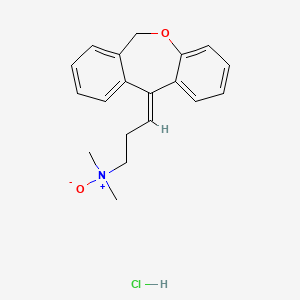
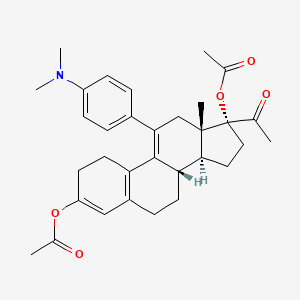
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
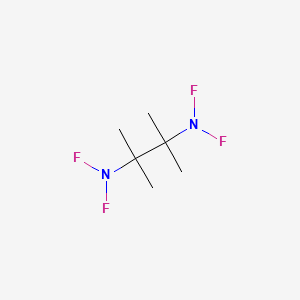
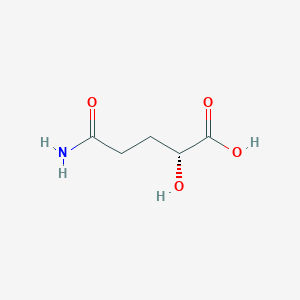
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
